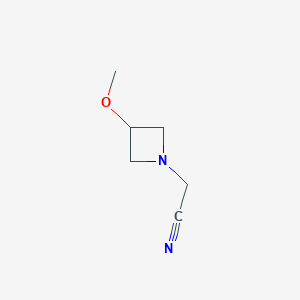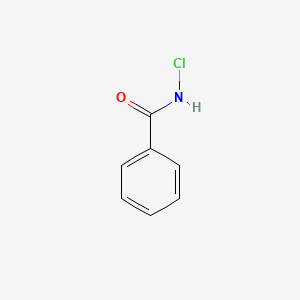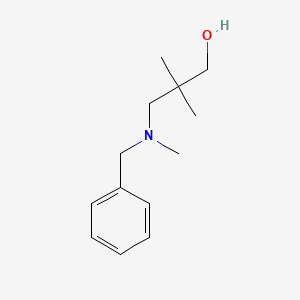
2-(3-Methoxyazetidin-1-yl)acetonitrile
Descripción general
Descripción
2-(3-Methoxyazetidin-1-yl)acetonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxy and acetonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxy group can be introduced through methylation reactions, and the acetonitrile group can be added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted azetidines.
Aplicaciones Científicas De Investigación
2-(3-Methoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which can facilitate interactions with enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
(3-Hydroxy-1-azetidinyl)acetonitrile: Similar structure with a hydroxy group instead of a methoxy group.
(3-Methyl-1-azetidinyl)acetonitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxyazetidin-1-yl)acetonitrile is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
911300-64-6 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
2-(3-methoxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c1-9-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3 |
Clave InChI |
XBIRYNSQDLLVBB-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(C1)CC#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)

![5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8628870.png)

![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)


![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)

![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
![methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)



